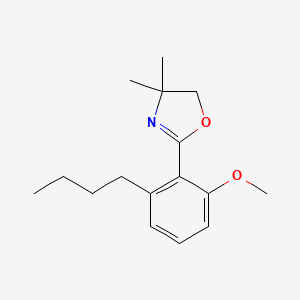![molecular formula C22H16N2O8 B14501197 4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) CAS No. 63438-07-3](/img/structure/B14501197.png)
4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique chemical structure and properties This compound features a central 1,3-phenylenebis(carbonylazanediyl) core with two 2-hydroxybenzoic acid groups attached
準備方法
The synthesis of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) typically involves a multi-step process. One common method includes the reaction of terephthaloyl chloride with 4-aminosalicylic acid. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at low temperatures, followed by stirring at room temperature for an extended period. The product is then purified through filtration and washing with various solvents .
化学反応の分析
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
作用機序
The mechanism of action of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
類似化合物との比較
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:
4,4’-[1,4-Phenylenebis(carbonylimino)]bis(2-hydroxybenzoic acid): This compound has a similar structure but with a 1,4-phenylenebis core instead of 1,3-phenylenebis.
4,4’-[1,4-Phenylenebis(azanediyl)]bis(2-hydroxybenzoic acid): Another related compound with slight variations in the core structure and functional groups.
The uniqueness of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) lies in its specific arrangement of functional groups and the resulting chemical properties .
特性
CAS番号 |
63438-07-3 |
|---|---|
分子式 |
C22H16N2O8 |
分子量 |
436.4 g/mol |
IUPAC名 |
4-[[3-[(4-carboxy-3-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-17-9-13(4-6-15(17)21(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22(31)32)18(26)10-14/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChIキー |
WTVHTYDJPWXMEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


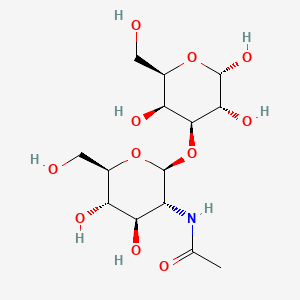
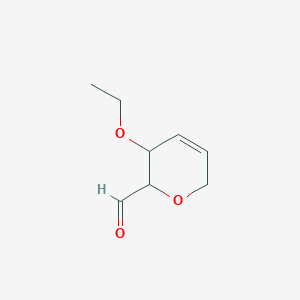
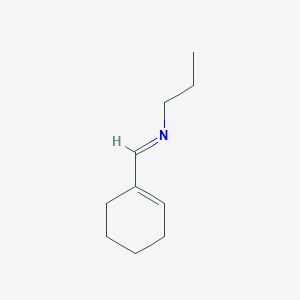
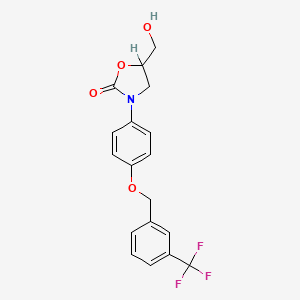
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
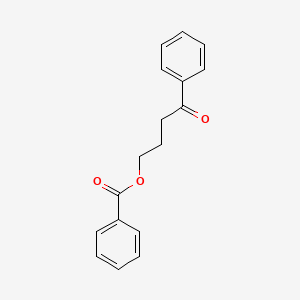
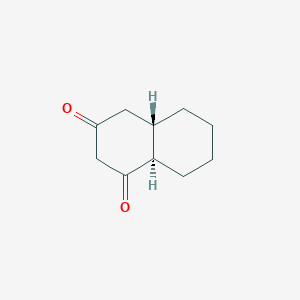
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
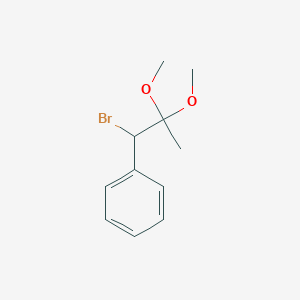
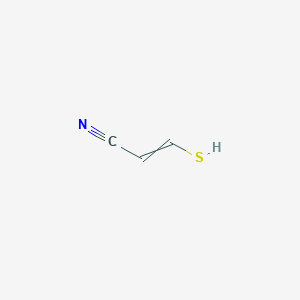

![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
